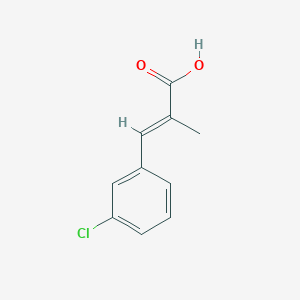
3-Amino-5-sulfobenzoic acid
描述
3-Amino-5-sulfobenzoic acid is an organic compound with the molecular formula C7H7NO5S It is a derivative of benzoic acid, characterized by the presence of an amino group at the third position and a sulfonic acid group at the fifth position on the benzene ring
作用机制
Target of Action
3-Amino-5-sulfobenzoic acid, also known as aminosalicylic acid, primarily targets Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . It inhibits the onset of bacterial resistance to other anti-tuberculosis drugs such as streptomycin and isoniazid .
Mode of Action
The compound exhibits its bacteriostatic action against Mycobacterium tuberculosis through two mechanisms . Firstly, it inhibits folic acid synthesis . The binding of para-aminobenzoic acid to pteridine synthetase is the first step in folic acid synthesis. Aminosalicylic acid binds pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .
Biochemical Pathways
The compound affects the aminoshikimate pathway , which leads to the formation of 3-amino-5-hydroxybenzoic acid (AHBA), a precursor of ansamycin and other antibiotics . In this biosynthesis, genes for kanosamine formation have been recruited from other genomes to provide a nitrogenous precursor .
Result of Action
The primary result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis , thereby helping to control the spread and severity of tuberculosis . By inhibiting folic acid synthesis, the compound prevents the bacteria from multiplying .
生化分析
Biochemical Properties
It is known that amino acids play a crucial role in biochemical reactions, acting as building blocks of proteins and serving as substrates for biosynthetic reactions
Cellular Effects
Alterations in amino acid metabolism have been linked to various pathological conditions, including metabolic diseases, cardiovascular diseases, immune diseases, and cancer
Molecular Mechanism
It is known that amino acids can influence gene expression, enzyme activation or inhibition, and binding interactions with biomolecules
Temporal Effects in Laboratory Settings
It is known that amino acids can have long-term effects on cellular function
Dosage Effects in Animal Models
It is known that amino acids can have dosage-dependent effects in animal models
Metabolic Pathways
It is known that amino acids are involved in various metabolic pathways, interacting with enzymes and cofactors and influencing metabolic flux and metabolite levels
Transport and Distribution
It is known that amino acids can interact with transporters and binding proteins and can influence their localization or accumulation
Subcellular Localization
It is known that the subcellular localization of proteins, which are made up of amino acids, can be influenced by targeting signals and post-translational modifications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-sulfobenzoic acid typically involves the sulfonation of 3-aminobenzoic acid. One common method includes the reaction of 3-aminobenzoic acid with fuming sulfuric acid, which introduces the sulfonic acid group at the desired position. The reaction is usually carried out under controlled temperature conditions to ensure the selective sulfonation of the aromatic ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 3-Amino-5-sulfobenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The amino group activates the benzene ring towards electrophilic substitution reactions, allowing for further functionalization.
Nucleophilic Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfonic acid derivatives or reduction to yield amine derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used under acidic conditions.
Nucleophilic Substitution: Reagents like amines and alcohols can react with the sulfonic acid group under basic conditions.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are employed under controlled conditions.
Major Products:
Electrophilic Aromatic Substitution: Halogenated and nitrated derivatives of this compound.
Nucleophilic Substitution: Sulfonamide and sulfonate ester derivatives.
Oxidation and Reduction: Sulfonic acid and amine derivatives.
科学研究应用
3-Amino-5-sulfobenzoic acid finds applications in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the study of enzyme inhibition and as a probe for investigating biochemical pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
相似化合物的比较
- 2-Amino-5-sulfobenzoic acid
- 4-Amino-3-sulfobenzoic acid
- 5-Amino-2-hydroxybenzoic acid
Comparison: 3-Amino-5-sulfobenzoic acid is unique due to the specific positioning of the amino and sulfonic acid groups on the benzene ring. This arrangement imparts distinct chemical reactivity and biological activity compared to its isomers. For instance, the position of the amino group can influence the compound’s ability to participate in hydrogen bonding and its overall electronic properties, making it a valuable compound for targeted applications in research and industry.
属性
IUPAC Name |
3-amino-5-sulfobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5S/c8-5-1-4(7(9)10)2-6(3-5)14(11,12)13/h1-3H,8H2,(H,9,10)(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIWQQOVIPGGPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)S(=O)(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101310841 | |
| Record name | 3-Amino-5-sulfobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101310841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5855-79-8 | |
| Record name | 3-Amino-5-sulfobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5855-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-5-sulfobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101310841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B3037686.png)





![2-[(3-bromophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3037697.png)
![Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine](/img/structure/B3037698.png)


